CHPG Sodium salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

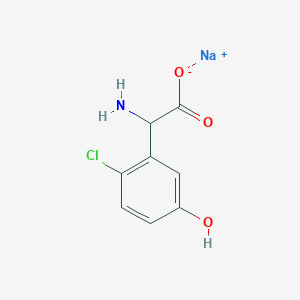

IUPAC Name |

sodium;2-amino-2-(2-chloro-5-hydroxyphenyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3.Na/c9-6-2-1-4(11)3-5(6)7(10)8(12)13;/h1-3,7,11H,10H2,(H,12,13);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZRZZIISUUINJT-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C(C(=O)[O-])N)Cl.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClNNaO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CHPG Sodium Salt: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction to CHPG Sodium Salt

(R,S)-2-Chloro-5-hydroxyphenylglycine (CHPG) sodium salt is a synthetic, water-soluble compound that functions as a selective agonist for the metabotropic glutamate receptor 5 (mGluR5).[1][2] It is the sodium salt of CHPG and is widely used in neuroscience research to investigate the physiological and pathological roles of mGluR5.[3] While initially considered highly selective for mGluR5 over mGluR1, further studies have shown that it can also activate mGluR1 with similar potency.[4] CHPG has demonstrated neuroprotective effects in models of traumatic brain injury (TBI) and has been shown to potentiate N-methyl-D-aspartate (NMDA) receptor responses.[5]

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | (RS)-2-Chloro-5-hydroxyphenylglycine sodium salt | |

| Molecular Formula | C₈H₇ClNNaO₃ | |

| Molecular Weight | 223.59 g/mol | |

| CAS Number | 1303993-73-8 | |

| Appearance | Brown solid | |

| Solubility | Soluble in water to 100 mM |

Pharmacological Profile

| Receptor Subtype | Parameter | Value (µM) | Species | Expression System | Reference |

| mGluR5b | EC₅₀ | ~60 | Rat | SCG neurons | |

| mGluR5a | EC₅₀ | 750 | - | CHO cells | |

| mGluR1a | EC₅₀ | 80 | Rat | SCG neurons | |

| mGluR1b | EC₅₀ | 39 | Rat | SCG neurons | |

| mGluR2 | Activity | No effect at 1 mM | Rat | SCG neurons | |

| mGluR4 | Activity | No effect at 1 mM | Rat | SCG neurons |

Primary Function and Signaling Pathways

The primary function of this compound is the activation of mGluR5, a G-protein coupled receptor (GPCR). This activation initiates a cascade of intracellular signaling events.

Canoncial Gq-Coupled Signaling Pathway

Activation of mGluR5 by CHPG leads to the coupling and activation of the Gq/11 protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with elevated intracellular Ca²⁺, activates protein kinase C (PKC).

Caption: Canonical mGluR5 Signaling Pathway Activated by CHPG.

Neuroprotective Signaling via ERK and Akt Pathways

In the context of neuroprotection, particularly following traumatic brain injury, CHPG-mediated mGluR5 activation has been shown to stimulate the Extracellular signal-regulated kinase (ERK) and the Protein Kinase B (Akt) signaling pathways. Activation of these pathways is associated with promoting cell survival and inhibiting apoptosis.

References

- 1. mdpi.com [mdpi.com]

- 2. CHPG | Glutamate (Metabotropic) Group I Receptors | Tocris Bioscience [tocris.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Glutamate Group I Receptors | Tocris Bioscience [tocris.com]

- 5. Potentiation of NMDA and AMPA responses by the specific mGluR5 agonist CHPG in spinal cord motoneurons - PubMed [pubmed.ncbi.nlm.nih.gov]

CHPG Sodium salt mechanism of action on mGluR5.

An In-depth Technical Guide on the Core Mechanism of Action of CHPG Sodium Salt on mGluR5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabotropic glutamate receptors (mGluRs) are a class of G-protein coupled receptors (GPCRs) that play a crucial role in modulating synaptic plasticity and neuronal excitability throughout the central nervous system.[1][2] These receptors are divided into three groups (I, II, and III) based on their sequence homology, pharmacology, and signal transduction pathways.[1] Group I mGluRs, which include mGluR1 and mGluR5, are typically located postsynaptically and are coupled to the Gq/11 G-protein, leading to the activation of phospholipase C (PLC).[1][3]

(RS)-2-Chloro-5-hydroxyphenylglycine (CHPG) is a selective orthosteric agonist of Group I mGluRs, with a notable, though not exclusive, selectivity for mGluR5. This property has established CHPG as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of mGluR5 in various neurological processes and disorders, including traumatic brain injury and neurodegeneration. This guide provides a comprehensive overview of the mechanism of action of CHPG on mGluR5, with a focus on its signaling pathways, quantitative pharmacology, and the experimental protocols used for its characterization.

Core Mechanism of Action

CHPG functions as an orthosteric agonist, binding to the same site on the mGluR5 receptor as the endogenous ligand, glutamate. Upon binding, CHPG induces a conformational change in the receptor, leading to the activation of its associated G-protein.

G-Protein Coupling

The primary signal transduction pathway initiated by CHPG-mediated mGluR5 activation is through the coupling to the Gq/11 family of G-proteins. This activation leads to the dissociation of the G-protein into its Gαq and Gβγ subunits, which then go on to modulate the activity of downstream effector enzymes.

Selectivity Profile

While initially characterized as a selective mGluR5 agonist, subsequent research has demonstrated that CHPG also activates mGluR1 with similar potency. However, it shows no significant activity at Group II (mGluR2, mGluR3) or Group III (mGluR4, mGluR6, mGluR7, mGluR8) mGluRs. This makes CHPG a tool for studying the combined effects of Group I mGluRs, or for studying mGluR5 in systems where mGluR1 is not prominently expressed or is pharmacologically blocked.

Signaling Pathways Modulated by CHPG at mGluR5

The activation of mGluR5 by CHPG initiates a cascade of intracellular signaling events, the most well-characterized of which are the PLC-IP3-Ca2+ pathway and the subsequent activation of the ERK and Akt pathways.

Canonical Gq/11-PLC-IP3-Ca2+ Pathway

Upon activation by CHPG, the Gαq subunit of the G-protein stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors (IP3R) on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This transient increase in intracellular Ca2+ concentration is a hallmark of mGluR5 activation and can be experimentally measured using calcium imaging techniques.

Downstream Activation of ERK and Akt Pathways

The signaling cascade initiated by CHPG extends to the activation of key pro-survival pathways, including the extracellular signal-regulated kinase (ERK) and Akt (also known as Protein Kinase B) pathways. Studies have shown that CHPG treatment leads to increased phosphorylation of both ERK and Akt. The activation of these pathways is believed to mediate the neuroprotective effects of CHPG observed in models of traumatic brain injury. The neuroprotective effects of CHPG can be reversed by inhibitors of the ERK and Akt pathways, such as PD98059 and LY294002, respectively.

Interaction with Other Signaling Molecules

-

NF-κB Pathway: CHPG has been shown to attenuate oxidative stress and inflammation through the TSG-6/NF-κB pathway in microglial cells.

-

NMDA Receptors: Activation of mGluR5 can potentiate the function of N-methyl-D-aspartate (NMDA) receptors, an interaction that is significant in synaptic plasticity.

References

(R,S)-CHPG Sodium Salt: A Technical Guide to its Biological Activity and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R,S)-2-Chloro-5-hydroxyphenylglycine (CHPG) sodium salt is a widely utilized pharmacological tool in neuroscience research. As a selective agonist for the metabotropic glutamate receptor 5 (mGluR5), it plays a crucial role in elucidating the physiological and pathological functions of this receptor. This technical guide provides an in-depth overview of the biological activity of (R,S)-CHPG sodium salt, including its mechanism of action, key signaling pathways, and effects in various experimental models. Detailed experimental protocols for its application in electrophysiology and calcium imaging are provided, alongside a comprehensive summary of its quantitative pharmacological data.

Introduction

(R,S)-CHPG is a phenylglycine derivative that selectively activates mGluR5, a Gq/11 protein-coupled receptor, with little to no activity at mGluR1a.[1][2] Its water-soluble sodium salt form offers convenience in experimental settings.[1][3] The activation of mGluR5 by CHPG initiates a cascade of intracellular signaling events, primarily through the activation of phospholipase C (PLC), leading to the modulation of synaptic plasticity and neuronal excitability.[4] This has positioned (R,S)-CHPG as an invaluable tool for investigating the roles of mGluR5 in various neurological processes and as a potential therapeutic target.

Biological Activity and Mechanism of Action

(R,S)-CHPG acts as an orthosteric agonist at the mGluR5 receptor. While initially characterized as highly selective for mGluR5, some evidence suggests it can also activate mGluR1 at similar potencies. Its primary mechanism involves the activation of the Gq/11 protein, which in turn stimulates PLC. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. The elevated intracellular Ca2+ and DAG together activate Protein Kinase C (PKC).

Beyond the canonical Gq/PLC pathway, (R,S)-CHPG-mediated mGluR5 activation has been shown to engage other significant signaling pathways, including:

-

Extracellular signal-regulated kinase (ERK) and Akt signaling pathways : Activation of these pathways is associated with the neuroprotective effects of CHPG, particularly in models of traumatic brain injury.

-

NF-κB pathway : CHPG has been shown to attenuate oxidative stress and inflammation through the TSG-6/NF-κB pathway in microglial cells.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for (R,S)-CHPG sodium salt, providing insights into its potency and efficacy at the mGluR5 receptor.

| Parameter | Value | Species/Cell Type | Assay Type | Reference |

| Apparent EC50 | ~60 µM | Rat Superior Cervical Ganglion (SCG) neurons expressing mGluR5b | Calcium Current Inhibition |

Note: EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Further quantitative data such as IC50, Ki, and binding affinity for (R,S)-CHPG sodium salt are not consistently reported across publicly available literature. The provided EC50 value is from a specific electrophysiological assay and may vary depending on the experimental system and conditions.

In Vitro and In Vivo Effects

(R,S)-CHPG sodium salt has been demonstrated to exert a range of effects in both cellular and whole-animal models:

-

Neuroprotection : In vitro and in vivo studies have shown that CHPG protects against traumatic brain injury. It has also been shown to provide neuroprotection in a rat model of focal cerebral ischemia.

-

Modulation of Synaptic Transmission : CHPG potentiates NMDA-induced depolarizations in rat hippocampal slices.

-

Cell Viability and Apoptosis : In BV2 microglial cells, CHPG treatment (10-500 µM for 24 hours) significantly increases cell viability and decreases LDH release following treatment with SO2 derivatives. At a concentration of 0.5 mM for 30 minutes, it protects these cells against SO2-induced apoptosis.

-

Gene Expression : Treatment with 0.5 mM CHPG for 30 minutes increases the mRNA and protein expression of TSG-6 in BV2 cells.

-

Cerebral Lesion Volume : In vivo injections of 250 nM CHPG for 7 days significantly reduced cerebral lesion volume in a traumatic brain injury model.

-

Feeding Behavior : Intracerebroventricular injection of CHPG (0.5-1.5 µmol) in rats induced a dose-dependent increase in food intake.

Signaling Pathways

The signaling cascades initiated by (R,S)-CHPG binding to mGluR5 are central to its biological effects.

References

A Comprehensive Technical Guide to the Role of CHPG Sodium Salt in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Introduction

(RS)-2-Chloro-5-hydroxyphenylglycine (CHPG) sodium salt is a synthetic compound widely utilized in neuroscience research as a selective agonist for the metabotropic glutamate receptor 5 (mGluR5).[1][2][3][4] As a member of the Group I mGluRs, mGluR5 is a G-protein coupled receptor (GPCR) that plays a crucial modulatory role in synaptic transmission and neuronal excitability throughout the central nervous system (CNS). While initially characterized as highly selective for mGluR5, subsequent studies have indicated that CHPG can also activate mGluR1, another Group I mGluR, with similar potency. This guide provides an in-depth overview of the mechanism of action of CHPG, its multifaceted roles in CNS function and pathology, and detailed protocols for its experimental application.

Chemical Properties of CHPG Sodium Salt

| Property | Value |

| Full Chemical Name | (RS)-2-Chloro-5-hydroxyphenylglycine sodium salt |

| Molecular Formula | C₈H₇ClNNaO₃ |

| Molecular Weight | 223.59 g/mol |

| CAS Number | 1303993-73-8 |

| Appearance | White to off-white solid |

Mechanism of Action: Signaling Pathways

CHPG exerts its effects by binding to the orthosteric site of mGluR5 (and potentially mGluR1). These receptors are coupled to the Gq/11 family of G-proteins. Activation initiates a canonical signaling cascade that leads to the modulation of various intracellular effectors and ion channels.

The Canonical Gq/11 Signaling Pathway

The primary signaling pathway activated by CHPG involves the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The subsequent rise in cytosolic Ca²⁺, along with DAG, activates Protein Kinase C (PKC), which then phosphorylates a multitude of target proteins, leading to diverse cellular responses.

Caption: Canonical Gq/11 signaling cascade activated by CHPG.

Additional Signaling Pathways

Beyond the canonical PLC pathway, CHPG-induced mGluR5 activation can engage other critical signaling cascades, including the Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) and the Akt pathways. These pathways are pivotal in regulating gene expression, cell survival, and proliferation, and are implicated in the neuroprotective effects of CHPG.

Caption: Additional signaling pathways modulated by CHPG via mGluR5.

Roles of CHPG in the Central Nervous System

CHPG has been instrumental in elucidating the diverse functions of mGluR5 in the CNS, ranging from synaptic plasticity to neuroprotection and inflammation.

Modulation of Synaptic Plasticity

CHPG is known to modulate synaptic strength, a fundamental process for learning and memory. It potentiates N-methyl-D-aspartate (NMDA) receptor-mediated responses in the hippocampus, a key region for memory formation. Furthermore, activation of mGluR5 by agonists like CHPG can induce a form of synaptic plasticity known as long-term depression (LTD), which involves a persistent decrease in synaptic strength. This form of plasticity is crucial for refining neural circuits and may be involved in processes like memory extinction.

Neuroprotection

A significant body of research highlights the neuroprotective potential of CHPG. In preclinical models of traumatic brain injury (TBI) and focal cerebral ischemia, CHPG administration has been shown to reduce neuronal damage, decrease lesion volume, and attenuate the release of lactate dehydrogenase (LDH), a marker of cell death. These protective effects are often attributed to the activation of the pro-survival ERK and Akt signaling pathways. However, it is noteworthy that some studies have reported limited neuroprotective efficacy in different ischemic models, suggesting that the therapeutic window and context are critical.

Oligodendrocyte Differentiation and Myelination

Recent studies have uncovered a role for CHPG in promoting the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes. This effect has been observed in human-derived cells and suggests a potential therapeutic avenue for demyelinating diseases like multiple sclerosis. The mechanism can be twofold: a direct action on mGluR5 expressed on OPCs, or an indirect effect mediated by astrocytes, where CHPG stimulates the release of brain-derived neurotrophic factor (BDNF).

Anti-inflammatory Effects

CHPG has demonstrated anti-inflammatory properties within the CNS by modulating microglial activity. Activation of mGluR5 on microglia can significantly reduce the production of pro-inflammatory mediators such as nitric oxide (NO), reactive oxygen species (ROS), and tumor necrosis factor-alpha (TNFα) in response to inflammatory stimuli. This suggests that mGluR5 signaling could be a target for mitigating neuroinflammation in various neurological disorders.

Quantitative Data Summary

The following tables summarize key quantitative data from studies involving CHPG.

Table 1: Receptor Activation and Potency

| Parameter | Receptor | Cell Type/System | Value | Reference(s) |

| EC₅₀ | mGluR5a | CHO cells | ~750 µM | |

| EC₅₀ | mGluR5b | Rat SCG neurons | ~60 µM | |

| Activity | mGluR1 | Rat SCG neurons | Similar to mGluR5 | |

| Activity | mGluR2, mGluR4 | Expressed cells | No effect at 1 mM |

Table 2: In Vitro and In Vivo Experimental Concentrations and Effects

| Application | Concentration | Model System | Observed Effect | Reference(s) |

| Neuroprotection | 1 mM | In vitro TBI model (primary cortical neurons) | Attenuated LDH release and neuronal apoptosis | |

| Neuroprotection | 250 nM (i.c.v.) | In vivo rat TBI model | Reduced lesion volume | |

| Neuroprotection | i.c.v. | In vivo rat focal cerebral ischemia | Reduced infarct volume by 44% | |

| Oligodendrocyte Differentiation | 30 µM | Human iPSC-derived OPCs | Increased proportion of mature oligodendrocytes | |

| Anti-inflammation | 0.5 mM | BV2 microglial cells | Protected against SO₂-induced apoptosis | |

| Food Intake | 0.5-1.5 µmol (i.c.v.) | In vivo rat model | Dose-dependent stimulation of food intake |

Table 3: Electrophysiological Effects of CHPG (Layer 5 Infralimbic Pyramidal Neurons)

| Parameter | Concentration | Effect | Reference(s) |

| Membrane Potential | 500 µM | Depolarization from -61 mV to -57 mV | |

| Input Resistance | 500 µM | Increase to 112% of baseline | |

| Spike Number | 500 µM | Increase to 186% of baseline |

Key Experimental Protocols

Detailed and reproducible methodologies are paramount for studying the effects of CHPG. Below are representative protocols for common experimental paradigms.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of the electrical properties of individual neurons and their response to CHPG.

Protocol Outline:

-

Acute Brain Slice Preparation:

-

Anesthetize and decapitate a rodent according to approved institutional protocols.

-

Rapidly dissect the brain and place it in ice-cold, carbogenated (95% O₂ / 5% CO₂) NMDG cutting solution.

-

Cut 250-350 µm thick coronal or sagittal slices using a vibratome.

-

Transfer slices to a recovery chamber with NMDG solution at 32-34°C for ~15 minutes, then to a holding chamber with carbogenated artificial cerebrospinal fluid (aCSF) at room temperature for at least 1 hour before recording.

-

-

Recording:

-

Transfer a slice to the recording chamber on the microscope stage, continuously perfusing with carbogenated aCSF (~2-3 ml/min) at 30-32°C.

-

Pull patch pipettes from borosilicate glass to a resistance of 3-7 MΩ when filled with internal solution.

-

Under visual guidance, approach a target neuron and form a giga-ohm seal (>1 GΩ).

-

Rupture the membrane to achieve the whole-cell configuration.

-

Record baseline neuronal activity (e.g., membrane potential, firing rate in response to current injections).

-

Bath-apply CHPG at the desired concentration by switching the perfusion line.

-

Record the changes in neuronal properties for 5-15 minutes.

-

Perform a washout by switching the perfusion back to control aCSF to test for reversibility.

-

Caption: General experimental workflow for a patch-clamp electrophysiology experiment.

Intracellular Calcium Imaging

This method is used to visualize the CHPG-induced release of intracellular calcium, a direct consequence of mGluR5 activation.

Protocol Outline:

-

Cell Preparation:

-

Seed cultured neurons or glial cells onto glass-bottom dishes suitable for imaging.

-

Allow cells to adhere and reach the desired confluency.

-

-

Calcium Indicator Loading:

-

Prepare a loading solution containing a fluorescent calcium indicator (e.g., 2-5 µM Fluo-4 AM) and a dispersing agent (e.g., 0.02% Pluronic F-127) in a physiological buffer.

-

Remove the culture medium, add the loading solution, and incubate at 37°C for 30-60 minutes in the dark.

-

Wash the cells twice with warm physiological buffer to remove extracellular dye.

-

Incubate for another 15-30 minutes at room temperature to allow for complete de-esterification of the dye.

-

-

Imaging and Data Acquisition:

-

Place the dish on an inverted fluorescence microscope.

-

Acquire a baseline fluorescence reading (F₀) for several minutes to ensure a stable signal.

-

Add CHPG to the buffer at the desired final concentration.

-

Record the change in fluorescence intensity over time using time-lapse imaging.

-

Data is typically analyzed as the change in fluorescence (ΔF) relative to the baseline (F₀), or as a ratio (F/F₀).

-

Caption: General workflow for an intracellular calcium imaging experiment.

Conclusion

This compound is an invaluable pharmacological tool for probing the function of mGluR5 in the central nervous system. Its ability to selectively activate this receptor has provided critical insights into its role in synaptic plasticity, neuroprotection, myelination, and neuroinflammation. The quantitative data and experimental protocols summarized in this guide offer a robust framework for researchers and drug development professionals to design and execute rigorous studies aimed at further understanding the complex biology of mGluR5 and its potential as a therapeutic target for a range of neurological disorders.

References

An In-depth Technical Guide to the Signaling Pathways Activated by CHPG Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R,S)-2-Chloro-5-hydroxyphenylglycine (CHPG) sodium salt is a widely utilized pharmacological tool for the investigation of metabotropic glutamate receptor 5 (mGluR5). As a selective agonist, CHPG's activation of mGluR5 initiates a cascade of intracellular signaling events that are pivotal in various physiological and pathological processes, including synaptic plasticity, neuroprotection, and inflammation. This technical guide provides a comprehensive overview of the primary signaling pathways modulated by CHPG, with a focus on the canonical Gq/11-protein coupled pathway, the neuroprotective ERK/Akt pathway, and the anti-inflammatory NF-κB pathway in microglia. This document summarizes key quantitative data, details common experimental methodologies, and presents visual diagrams of the signaling cascades to serve as a valuable resource for researchers in neuroscience and drug development.

Introduction to CHPG Sodium Salt

CHPG is an orthosteric agonist of Group I metabotropic glutamate receptors, demonstrating a degree of selectivity for mGluR5 over mGluR1.[1] Its water solubility and well-characterized pharmacological profile make it an invaluable tool for elucidating the roles of mGluR5 in the central nervous system. Activation of mGluR5 by CHPG has been shown to be involved in a multitude of cellular responses, ranging from modulation of neuronal excitability to neuroprotection and regulation of inflammatory processes.[2][3][4]

Core Signaling Pathways Activated by CHPG

The Canonical Gq/11-PLC-IP3-Ca2+-PKC Pathway

The primary signaling mechanism initiated by CHPG-induced mGluR5 activation is through the coupling to Gq/11 proteins.[4] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The subsequent rise in intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which then phosphorylates a multitude of downstream targets, influencing a wide array of cellular functions.

References

- 1. The orthosteric agonist 2-chloro-5-hydroxyphenylglycine activates mGluR5 and mGluR1 with similar efficacy and potency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. axonmedchem.com [axonmedchem.com]

- 3. The orthosteric agonist 2-chloro-5-hydroxyphenylglycine activates mGluR5 and mGluR1 with similar efficacy and potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MGLUR5 ACTIVATION INHIBITS MICROGLIAL ASSOCIATED INFLAMMATION AND NEUROTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

Neuroprotective Effects of (R,S)-2-chloro-5-hydroxyphenylglycine (CHPG) Sodium Salt: A Technical Guide for Research Models

Abstract

(R,S)-2-chloro-5-hydroxyphenylglycine (CHPG), a selective agonist for the metabotropic glutamate receptor 5 (mGluR5), has emerged as a compound of significant interest in the field of neuroprotection. This technical guide synthesizes the current research on the neuroprotective effects of CHPG in various preclinical models of neurological injury. We provide a comprehensive overview of its efficacy, detailing the quantitative outcomes from key in vitro and in vivo studies. Furthermore, this document outlines the detailed experimental protocols utilized in this research and illustrates the core signaling pathways implicated in CHPG-mediated neuroprotection through Graphviz diagrams. This guide is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for acute brain injuries and neurodegenerative diseases.

Introduction to CHPG and mGluR5

Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability throughout the central nervous system (CNS). They are classified into three groups (I, II, and III) based on sequence homology, pharmacology, and signal transduction mechanisms.[1] Group I consists of mGluR1 and mGluR5, which are typically coupled to Gq/G11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades.[1][2]

CHPG is a selective agonist for mGluR5.[3] Its role in neuroprotection has been a subject of investigation, with studies demonstrating its potential to mitigate neuronal damage in models of traumatic brain injury (TBI) and cerebral ischemia.[4] The activation of mGluR5 by CHPG triggers intracellular signaling pathways that are crucial for cell survival and apoptosis modulation, making it a promising candidate for therapeutic intervention in CNS injuries.

Neuroprotective Efficacy of CHPG: Quantitative Data

The neuroprotective effects of CHPG have been quantified in several preclinical models. The data consistently demonstrates a reduction in cell death and tissue damage following injury.

In Vitro Models

In vitro studies provide a controlled environment to assess the direct neuroprotective effects of CHPG on neuronal cells subjected to traumatic injury.

Table 1: Quantitative Neuroprotective Effects of CHPG in In Vitro Traumatic Brain Injury (TBI) Model

| Parameter Measured | Injury Model | CHPG Concentration | Outcome | Reference |

| Lactate Dehydrogenase (LDH) Release | Mechanical Injury in Primary Cortical Neurons | 1 mM | Significantly attenuated LDH release compared to the TBI group. | |

| Neuronal Apoptosis | Mechanical Injury in Primary Cortical Neurons | 1 mM | Reduced apoptotic rate from 28.9±1.1% (TBI group) to 11.4±1.0%. | |

| Cell Viability | SO₂ Derivative-Induced Injury in BV2 Microglial Cells | 10-500 µM | Significantly increased cell viability. |

In Vivo Models

In vivo studies in animal models of TBI and stroke corroborate the neuroprotective findings from cell-based assays, demonstrating functional and histological improvements.

Table 2: Quantitative Neuroprotective Effects of CHPG in In Vivo Models

| Parameter Measured | Model | CHPG Dosage & Administration | Outcome | Reference |

| Lesion Volume | Traumatic Brain Injury (TBI) in Rats | 250 nM (intracerebroventricular) | Significantly reduced lesion volume. | |

| Infarct Volume | Middle Cerebral Artery Occlusion (MCAo) in Rats | i.c.v. administration 15 min post-ischemia | Reduced 24-hour infarct volume by 44%. | |

| Cerebral Lesion Volume | Traumatic Brain Injury (TBI) in Rats | 250 nM injection for 7 days | Significantly reduced cerebral lesion volume. | |

| Myelin Proteins | Cuprizone-Induced Demyelination in Mice | 40 mg/kg (intraperitoneal) | Increased myelin proteins in the lesioned corpus callosum. |

Mechanisms of Action: Signaling Pathways

The neuroprotective effects of CHPG are primarily mediated through the activation of the ERK and Akt signaling pathways, which are critical regulators of cell survival and proliferation.

The CHPG-mGluR5 Signaling Cascade

Upon binding to mGluR5, CHPG initiates a signaling cascade that promotes cell survival. Activation of mGluR5 leads to the phosphorylation and activation of Extracellular signal-Regulated Kinase (ERK) and Akt (also known as Protein Kinase B). These kinases, in turn, modulate the activity of various downstream targets to inhibit apoptosis and promote cell survival.

Caption: CHPG activates mGluR5, leading to ERK and Akt pathway activation, which promotes cell survival.

Experimental Validation of the Pathway

The involvement of the ERK and Akt pathways has been confirmed using specific inhibitors. Treatment with the ERK inhibitor PD98059 or the Akt inhibitor LY294002 partially reversed the neuroprotective effects of CHPG, confirming that these pathways are key mediators of its action.

Caption: Specific inhibitors block the ERK and Akt pathways, reversing CHPG's neuroprotective effects.

Detailed Experimental Protocols

This section provides an overview of the methodologies used in the cited research. For full details, consulting the original publications is recommended.

In Vitro Model: Traumatic Brain Injury

-

Cell Culture: Primary cortical neurons are harvested from embryonic day 18 Sprague-Dawley rats. The cortices are dissected, dissociated, and plated onto poly-L-lysine-coated plates. Cultures are maintained in Neurobasal medium supplemented with B27 and L-glutamine.

-

Injury Induction: A scratch injury model is commonly used. A sterile pipette tip is drawn across the confluent monolayer of neurons to create a mechanical injury, simulating traumatic damage.

-

CHPG Treatment: CHPG is dissolved in culture medium to a final concentration of 1 mM and added to the cells 30 minutes prior to the induction of injury.

-

Assessment of Neuroprotection:

-

LDH Assay: Lactate dehydrogenase release into the culture medium is measured 24 hours post-injury as an indicator of cell death and membrane damage. The amount of LDH is quantified using a commercially available colorimetric assay kit.

-

Apoptosis Staining: Neuronal apoptosis is assessed using Hoechst 33342 staining. The percentage of apoptotic cells (characterized by condensed, fragmented nuclei) is determined by fluorescence microscopy.

-

In Vivo Model: Traumatic Brain Injury

-

Animal Model: Adult male Sprague-Dawley rats are used. A lateral fluid percussion injury model is often employed to induce a controlled and reproducible TBI.

-

Surgical Procedure: Animals are anesthetized, and a craniotomy is performed over the parietal cortex. A fluid percussion device is used to deliver a brief fluid pulse onto the dura, causing a traumatic brain injury.

-

CHPG Administration: CHPG is administered via intracerebroventricular (i.c.v.) injection. A guide cannula is implanted into the right lateral ventricle prior to TBI. 250 nM CHPG is injected 30 minutes before the induction of TBI.

-

Assessment of Neuroprotection:

-

Lesion Volume Measurement: Seven days post-injury, animals are euthanized, and brains are sectioned. The sections are stained (e.g., with cresyl violet), and the lesion volume is quantified using image analysis software.

-

TUNEL Staining: To assess apoptosis in the brain tissue, terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is performed on brain sections from the injury penumbra. The number of TUNEL-positive cells is counted.

-

In Vivo Model: Focal Cerebral Ischemia

-

Animal Model: Adult male rats are used. The temporary middle cerebral artery occlusion (MCAo) model is a common method to simulate focal stroke.

-

Surgical Procedure: An intraluminal filament is inserted via the external carotid artery to occlude the origin of the middle cerebral artery for a defined period (e.g., 2 hours), followed by reperfusion.

-

CHPG Administration: CHPG is administered intracerebroventricularly (i.c.v.) beginning 15 minutes after the induction of ischemia.

-

Assessment of Neuroprotection:

-

Infarct Size Measurement: At 24 or 72 hours of reperfusion, brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarct area white. The infarct volume is then calculated.

-

Neurological Function: Neurological deficits are scored at various time points (e.g., 2, 24, 48, 72 hours) to assess functional recovery.

-

Caption: A typical workflow for in vivo neuroprotection studies involving CHPG.

Conclusion and Future Directions

The selective mGluR5 agonist CHPG demonstrates significant neuroprotective properties in preclinical models of traumatic brain injury and focal cerebral ischemia. Its mechanism of action, involving the activation of the pro-survival ERK and Akt signaling pathways, provides a strong rationale for its therapeutic potential. The data summarized in this guide highlights the consistent efficacy of CHPG in reducing neuronal death and tissue damage.

However, it is noteworthy that some studies have reported conflicting results, indicating that the neuroprotective value of CHPG might be restricted under certain ischemic conditions or at later time points post-injury. Future research should focus on optimizing dosing regimens, administration routes, and the therapeutic window for CHPG. Additionally, exploring its efficacy in combination with other neuroprotective agents could lead to more robust therapeutic strategies for acute neurological injuries. The potential of CHPG to enhance myelination also opens up new avenues for its application in demyelinating diseases.

References

- 1. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Activation of neuroprotective pathways by metabotropic group I glutamate receptors: a potential target for drug discovery? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The selective mGluR5 agonist CHPG protects against traumatic brain injury in vitro and in vivo via ERK and Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating Traumatic Brain Injury with CHPG Sodium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action of CHPG in TBI

CHPG exerts its neuroprotective effects primarily through the activation of mGluR5. This activation initiates downstream signaling cascades that are crucial for cell survival and attenuation of injury-induced pathology. The primary mechanisms include:

-

Activation of Pro-Survival Signaling Pathways: CHPG treatment has been shown to increase the phosphorylation of extracellular signal-regulated kinase (ERK) and Akt, two key kinases in pro-survival pathways. The activation of the ERK and Akt pathways helps to inhibit apoptosis and promote neuronal survival following traumatic injury.

-

Anti-apoptotic Effects: By activating these pro-survival pathways, CHPG effectively inhibits caspase-dependent apoptosis, a major contributor to neuronal loss after TBI.

-

Attenuation of Microglial Activation and Neuroinflammation: CHPG has been observed to strongly attenuate the activation of microglia, the resident immune cells of the brain. This effect is partly mediated by the inhibition of NADPH oxidase, an enzyme complex responsible for producing reactive oxygen species. Delayed administration of CHPG can decrease the number of activated microglia in the injured cortex.

-

Modulation of Endoplasmic Reticulum Stress (ERS): Recent studies suggest that CHPG may also protect against brain injury by inhibiting the ERS pathway, which can be triggered by trauma and lead to apoptosis.

Key Signaling Pathways

The neuroprotective effects of CHPG in the context of TBI are mediated by a series of interconnected signaling pathways.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols for investigating the effects of CHPG in TBI models.

In Vitro TBI Model

-

Cell Culture: Primary cortical neurons are cultured for use in the in vitro TBI model.

-

Injury Induction: A scratch injury model is commonly used to simulate traumatic neuronal injury.

-

CHPG Treatment: CHPG is dissolved in the culture medium and added to the cells 30 minutes prior to the induction of traumatic injury. A typical concentration used is 1 mM.

-

Outcome Measures:

-

Lactate Dehydrogenase (LDH) Assay: LDH release into the culture medium is measured 24 hours post-injury as an indicator of cell death.

-

Apoptosis Assays: Hoechst 33342 staining is used to observe nuclear condensation and fragmentation, characteristic features of apoptosis. The apoptotic rate is calculated as the percentage of apoptotic neurons out of the total number of neurons.

-

In Vivo TBI Model

-

Animal Model: Adult male Sprague-Dawley rats are commonly used for in vivo TBI studies. All experimental procedures should be in accordance with institutional and national guidelines for the care and use of laboratory animals.

-

Injury Induction: A weight-drop method is often employed to establish a controlled cortical impact (CCI) model of TBI.

-

CHPG Administration: CHPG is dissolved in saline and injected into the right lateral ventricle of the rats 30 minutes before TBI induction. A typical dose is 250 nM in a volume of 5 μl.

-

Outcome Measures:

-

TUNEL Staining: To detect and quantify apoptotic cells in the cortex 24 hours after TBI.

-

Lesion Volume Measurement: Cresyl violet staining is used to measure the lesion volume 7 days after TBI.

-

Behavioral Testing: A battery of tests can be used to assess sensorimotor and cognitive deficits, such as the bilateral tactile adhesive removal test and the Morris water maze.

-

Quantitative Data Summary

The following tables summarize the quantitative findings from studies investigating the effects of CHPG in TBI models.

| In Vitro Outcomes | Control | TBI | TBI + CHPG (1 mM) | % Change (TBI vs TBI+CHPG) |

| LDH Release (relative units) | ~1.0 | ~2.5 | ~1.5 | ~40% decrease |

| Neuronal Apoptosis Rate (%) | ~5% | ~40% | ~15% | ~62.5% decrease |

| Data are approximate values based on graphical representations in cited literature. |

| In Vivo Outcomes | Vehicle | TBI | TBI + CHPG (250 nM) | % Change (TBI vs TBI+CHPG) |

| TUNEL-positive cells (per field) | ~10 | ~100 | ~40 | ~60% decrease |

| Lesion Volume (mm³) | N/A | ~35 | ~15 | ~57% decrease |

| Data are approximate values based on graphical representations in cited literature. |

Conclusion

The selective mGluR5 agonist, this compound, demonstrates significant neuroprotective potential in preclinical models of traumatic brain injury. Its ability to activate pro-survival signaling pathways, inhibit apoptosis, and attenuate neuroinflammation highlights its therapeutic promise. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the role of CHPG and other mGluR5 modulators in the treatment of TBI. Future research should continue to explore optimal dosing, treatment windows, and the long-term functional outcomes associated with CHPG therapy.

References

- 1. Neuroprotective Strategies for Traumatic Brain Injury: Improving Clinical Translation [mdpi.com]

- 2. Traumatic Brain Injury Altered Normal Brain Signaling Pathways: Implications for Novel Therapeutics Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuroprotection strategies in traumatic brain injury: Studying the effectiveness of different clinical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The selective mGluR5 agonist CHPG protects against traumatic brain injury in vitro and in vivo via ERK and Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Role of CHPG Sodium Salt in Myelination and Demyelination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of (S)-2-Chloro-5-hydroxyphenylglycine sodium salt (CHPG), a selective agonist for the metabotropic glutamate receptor 5 (mGluR5), in the complex processes of myelination and demyelination. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Core Concepts: CHPG and its Role in Myelin Dynamics

CHPG has emerged as a significant research tool and potential therapeutic agent in the context of demyelinating diseases such as multiple sclerosis. Its primary mechanism of action revolves around the activation of mGluR5, a G-protein coupled receptor involved in modulating synaptic plasticity and neuronal excitability.[1] Research has demonstrated that the cellular and molecular response to CHPG in the context of myelination is highly dependent on the model system and species being studied.

In murine models of demyelination , particularly the cuprizone model, CHPG has been shown to promote remyelination.[2][3][4] The prevailing mechanism involves CHPG binding to mGluR5 expressed on astrocytes. This activation triggers the release of Brain-Derived Neurotrophic Factor (BDNF). BDNF, in turn, acts on its receptor, TrkB, on oligodendrocyte lineage cells, promoting their differentiation into mature, myelin-producing oligodendrocytes and subsequently enhancing myelin protein production and the restoration of myelin sheaths.[2] This beneficial effect of CHPG is notably observed in the presence of a demyelinating lesion.

In human cell culture models , utilizing induced pluripotent stem cell (iPSC)-derived oligodendrocytes, the mechanism appears to be distinct. In this context, mGluR5 is expressed directly on oligodendrocyte precursor cells (OPCs) and immature oligodendrocytes, but not on astrocytes. CHPG treatment directly stimulates these OPCs, leading to an increased proportion of mature, myelin basic protein (MBP)-positive oligodendrocytes. Interestingly, analysis of post-mortem tissue from multiple sclerosis patients reveals an upregulation of mGluR5 in astrocytes within demyelinated areas, suggesting that the mechanism of action in human disease may be more complex and could involve both direct effects on OPCs and indirect effects via astrocytes, similar to what is observed in mouse models.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies investigating the effects of CHPG on myelination and demyelination.

Table 1: In Vivo Studies (Cuprizone Mouse Model)

| Parameter | Value | Species/Model | Outcome | Reference |

| CHPG Dosage | 40 mg/kg | C57BL/6 Mice | Increased myelin proteins and enhanced myelination. | |

| Administration Route | Intraperitoneal (IP) injections | C57BL/6 Mice | Reversal of behavioral deficits. | |

| Treatment Duration | Every other day for 2 weeks | C57BL/6 Mice | Elevated BDNF and myelin proteins, enhanced myelination, and reversal of behavioral deficits. | |

| Cuprizone Diet | 0.2% w/w in chow | C57BL/6 Mice | Induces demyelination, typically over 5-6 weeks for acute models and 12+ weeks for chronic models. |

Table 2: In Vitro Studies (Human Cell Culture)

| Parameter | Value | Cell Type | Outcome | Reference |

| CHPG Concentration | 30 µM | Human iPSC-derived oligodendrocytes | Increased proportion of MBP+ mature oligodendrocytes. | |

| Treatment Duration | 3-5 days | Human iPSC-derived and fetal oligodendrocytes | Enhanced differentiation of OPCs. |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of CHPG's role in myelination.

Cuprizone-Induced Demyelination and CHPG Treatment in Mice

This protocol describes the induction of demyelination using cuprizone and subsequent treatment with CHPG to assess its effects on remyelination.

-

Animal Model: 8-week-old male C57BL/6 mice are typically used, as female mice can show more resistance to cuprizone-induced demyelination.

-

Demyelination Induction:

-

Administer a diet containing 0.2% (w/w) cuprizone mixed into standard chow.

-

For acute demyelination studies, maintain the cuprizone diet for 5-6 weeks.

-

For chronic demyelination studies, extend the diet to 12 weeks or longer.

-

-

CHPG Treatment:

-

Prepare a solution of CHPG sodium salt in sterile 0.9% saline.

-

Beginning at a designated time point during or after cuprizone treatment, administer CHPG via intraperitoneal (IP) injection at a dose of 40 mg/kg.

-

A typical treatment regimen is every other day for 2 weeks to assess effects on remyelination.

-

A control group should receive vehicle (0.9% saline) injections.

-

-

Tissue Collection and Processing:

-

At the end of the treatment period, perfuse the mice with 4% paraformaldehyde (PFA) for histological analysis or collect fresh brain tissue for biochemical analysis.

-

For histology, post-fix the brain in 4% PFA overnight and then transfer to a sucrose solution for cryoprotection before sectioning.

-

-

Analysis of Myelination:

-

Immunohistochemistry (IHC): Stain brain sections for Myelin Basic Protein (MBP) to visualize and quantify the extent of myelination.

-

Western Blot: Homogenize brain tissue (e.g., corpus callosum) to extract proteins and perform Western blot analysis to quantify the levels of myelin proteins such as MBP and Proteolipid Protein (PLP).

-

Behavioral Tests: Assess motor coordination and grip strength using tests like the balance beam and wire hang test to determine functional recovery.

-

In Vitro Myelination Assay with Human iPSC-derived Oligodendrocytes

This protocol outlines the differentiation of human iPSCs into oligodendrocytes and their use in an in vitro myelination assay to test the effects of CHPG.

-

Differentiation of iPSCs to Oligodendrocyte Precursor Cells (OPCs):

-

Culture human iPSCs on a suitable matrix (e.g., Matrigel) in a pluripotent stem cell medium.

-

Induce neural differentiation using a dual SMAD inhibition protocol.

-

Pattern the neural progenitors towards an oligodendrocyte fate using specific growth factors such as FGF2, EGF, and PDGF-AA.

-

Culture for approximately 50-75 days to generate O4-positive OPCs.

-

-

CHPG Treatment:

-

Plate the purified OPCs in a suitable culture vessel.

-

Treat the cells with 30 µM CHPG dissolved in the culture medium for 3-5 days.

-

Include a vehicle-treated control group.

-

-

Analysis of Oligodendrocyte Differentiation and Myelination:

-

Immunocytochemistry: Fix the cells and stain for markers of mature oligodendrocytes, such as Myelin Basic Protein (MBP), and OPC markers like O4 and PDGFRα.

-

Quantification: Count the percentage of MBP-positive cells relative to the total number of O4-positive cells to determine the effect of CHPG on oligodendrocyte maturation.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Signaling Pathways

Caption: CHPG signaling pathway in the mouse cuprizone model.

Caption: Direct CHPG signaling in human oligodendrocyte precursor cells.

Experimental Workflows

References

CHPG Sodium Salt: A Selective mGluR5 Agonist for Research and Drug Development

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (RS)-2-Chloro-5-hydroxyphenylglycine sodium salt (CHPG Sodium Salt), a widely used selective agonist for the metabotropic glutamate receptor 5 (mGluR5). This document consolidates key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to serve as a valuable resource for professionals in neuroscience research and drug development.

Introduction

Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic plasticity and neuronal excitability. Its involvement in various neurological and psychiatric disorders has made it a significant target for therapeutic intervention. CHPG has been instrumental as a pharmacological tool to elucidate the physiological and pathological roles of mGluR5. This guide will delve into the technical details of its function, experimental application, and the signaling cascades it initiates.

Quantitative Data Presentation

The following tables summarize the quantitative data for CHPG, providing insights into its potency and selectivity. It is important to note that values can vary depending on the experimental system and conditions.

Table 1: Potency (EC50) of CHPG at mGluR5

| Experimental System | mGluR5 Splice Variant | Reported EC50 (µM) | Reference |

| Rat Superior Cervical Ganglion (SCG) Neurons | mGluR5b | ~60 | [1][2] |

| Chinese Hamster Ovary (CHO) Cells | mGluR5a | 750 | [3] |

Table 2: Selectivity of CHPG for mGluR5 over other mGluRs

| Receptor | Activity | Concentration Tested | Reference |

| mGluR1a | Inactive | Not specified | |

| mGluR1a | Active (similar potency to mGluR5) | Not specified | [1] |

| mGluR1b | Active (similar potency to mGluR5) | Not specified | |

| mGluR2 | Inactive | 1 mM | |

| mGluR4 | Inactive | 1 mM |

Note: There is conflicting evidence regarding the selectivity of CHPG for mGluR5 over mGluR1, with some studies suggesting similar potency at both receptors. This highlights the context-dependent nature of its activity.

Experimental Protocols

This section provides detailed methodologies for key experiments involving CHPG.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is a generalized procedure for assessing the effect of CHPG on cell viability.

1. Cell Culture and Plating:

-

Culture a suitable cell line (e.g., primary cortical neurons, BV2 microglial cells) in the appropriate growth medium.

-

Seed the cells into a 96-well plate at a density of 4,000 to 80,000 cells per well and allow them to adhere overnight.

2. Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile saline).

-

On the day of the experiment, prepare serial dilutions of CHPG in the cell culture medium to achieve the desired final concentrations (e.g., 10-500 µM).

-

Remove the old medium from the wells and replace it with the medium containing different concentrations of CHPG. Include a vehicle-only control.

-

For neuroprotection studies, CHPG can be added 30 minutes before inducing injury (e.g., with SO₂ derivatives or mechanical trauma).

3. Incubation:

-

Incubate the plate for the desired period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO₂.

4. MTT Reagent Addition:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate for 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

5. Solubilization and Absorbance Reading:

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.

-

Mix thoroughly by gentle shaking or pipetting.

-

Read the absorbance at 490 nm or 570 nm using a microplate reader.

Western Blot Analysis of ERK Phosphorylation

This protocol outlines the steps to measure the activation of the ERK signaling pathway in response to CHPG.

1. Cell Lysis:

-

Treat cells with CHPG as described in the cell viability protocol.

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein extract.

2. Protein Quantification:

-

Determine the protein concentration of each lysate using a suitable method, such as the Bradford assay.

3. SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

5. Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Detect the chemiluminescent signal using an imaging system.

-

To normalize the data, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

-

Quantify the band intensities using densitometry software.

In Vivo Administration in Rodents

This protocol provides a general guideline for the administration of CHPG to rodents for in vivo studies. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

1. Animal Models:

-

Use appropriate rodent models (e.g., rats or mice) relevant to the research question.

2. Drug Preparation:

-

Dissolve this compound in sterile 0.9% saline.

3. Administration Route and Dosage:

-

Intracerebroventricular (ICV) Injection: For direct central nervous system administration, CHPG can be injected into the lateral ventricle. A typical dose for rats is 250 nM in a volume of 5 µL.

-

Intraperitoneal (IP) Injection: For systemic administration, CHPG can be injected intraperitoneally. Doses can range from 0.5 to 1.5 µmol for rats.

4. Experimental Procedure:

-

For neuroprotection studies, CHPG can be administered 30 minutes prior to inducing an injury, such as traumatic brain injury (TBI).

-

For behavioral studies, such as assessing food intake, CHPG is administered and the animals are monitored for the desired outcome over a specific time course (e.g., 2 hours).

5. Post-Administration Analysis:

-

Following the experimental period, tissues can be collected for further analysis, such as histology, immunohistochemistry, or Western blotting.

Signaling Pathways and Experimental Workflows

mGluR5 Signaling Pathway

Activation of mGluR5 by CHPG initiates a cascade of intracellular events, primarily through the Gq alpha subunit of the heterotrimeric G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Downstream of these events, CHPG has been shown to activate the Extracellular signal-regulated kinase (ERK) and Akt signaling pathways, which are critical for cell survival and neuroprotection.

Caption: mGluR5 signaling cascade initiated by CHPG.

General Experimental Workflow for an mGluR5 Agonist

The following diagram illustrates a typical workflow for characterizing the effects of a selective mGluR5 agonist like CHPG in a preclinical setting.

Caption: Experimental workflow for mGluR5 agonist studies.

Conclusion

This compound remains an invaluable tool for investigating the multifaceted roles of mGluR5 in the central nervous system. This guide has provided a consolidated resource of its quantitative properties, detailed experimental protocols for its application, and a clear visualization of the downstream signaling pathways it modulates. For researchers and drug development professionals, a thorough understanding of these technical aspects is paramount for designing robust experiments and accurately interpreting their outcomes in the pursuit of novel therapeutics for neurological and psychiatric disorders.

References

- 1. The orthosteric agonist 2-chloro-5-hydroxyphenylglycine activates mGluR5 and mGluR1 with similar efficacy and potency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The orthosteric agonist 2-chloro-5-hydroxyphenylglycine activates mGluR5 and mGluR1 with similar efficacy and potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

Methodological & Application

Standard experimental protocol for using CHPG Sodium salt.

For Researchers, Scientists, and Drug Development Professionals

(R,S)-2-Chloro-5-hydroxyphenylglycine (CHPG) sodium salt is a selective agonist for the metabotropic glutamate receptor 5 (mGluR5), a G-protein coupled receptor involved in a variety of physiological and pathological processes in the central nervous system.[1][2] While primarily targeting mGluR5, some studies suggest it can also activate mGluR1 at similar potencies. These application notes provide a comprehensive guide for the experimental use of CHPG sodium salt, including its pharmacological properties, key experimental protocols, and the signaling pathways it modulates.

Pharmacological Properties

CHPG is an orthosteric agonist, meaning it binds to the same site as the endogenous ligand, glutamate. Its water-soluble sodium salt form is convenient for in vitro and in vivo experimental setups.

Quantitative Data

The potency and efficacy of CHPG can vary depending on the experimental system and assay. The following tables summarize key quantitative data from the literature.

Table 1: In Vitro Efficacy and Potency of CHPG

| Parameter | Cell Type/Assay System | Value | Reference |

| EC50 (Calcium Current Inhibition) | SCG neurons expressing mGluR5b | ~60 µM | |

| EC50 (Calcium Current Inhibition) | SCG neurons expressing mGluR1a | ~80 µM | |

| EC50 (Calcium Current Inhibition) | SCG neurons expressing mGluR1b | ~39 µM | |

| Neuroprotection (LDH release reduction) | Primary cortical neurons (in vitro TBI model) | 1 mM | |

| Neuroprotection (Apoptosis reduction) | BV2 microglial cells | 0.5 mM (30 min) | |

| Cell Viability (Increase) | BV2 microglial cells | 10-500 µM (24 hours) | |

| Oligodendrocyte Differentiation | Human iPSC-derived cultures | 30 µM |

Table 2: In Vivo Dosage and Administration of CHPG

| Application | Animal Model | Dosage | Administration Route | Observed Effect | Reference |

| Neuroprotection | Rat (Traumatic Brain Injury) | 250 nM | Intracerebroventricular injection | Reduced cerebral lesion volume | |

| Appetite Stimulation | Rat | 0.5-1.5 µmol | Intracerebroventricular injection | Dose-dependent increase in food intake | |

| Myelination Enhancement | Mouse (Cuprizone model) | 40 mg/kg | Intraperitoneal injection | Increased BDNF and myelin proteins | |

| Modulation of Dopamine D2 Receptors | Rat (6-OHDA lesioned) | 1-6 µg | Intracerebroventricular injection | Inhibited quinpirole-induced turning |

Signaling Pathways

Activation of mGluR5 by CHPG initiates several downstream signaling cascades, primarily through Gq/11 proteins. Key pathways implicated in the effects of CHPG include the Extracellular signal-Regulated Kinase (ERK) and Akt pathways, as well as the nuclear factor-kappa B (NF-κB) pathway.

Caption: Signaling pathways activated by CHPG via mGluR5.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

In Vitro Neuroprotection Assay in BV2 Microglial Cells

This protocol is designed to assess the protective effects of CHPG against oxidative stress-induced apoptosis in a microglial cell line.

Materials:

-

BV2 microglial cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound

-

Hydrogen Peroxide (H₂O₂) or other apoptosis-inducing agent

-

Lactate Dehydrogenase (LDH) cytotoxicity assay kit

-

Apoptosis detection kit (e.g., Annexin V/Propidium Iodide)

-

96-well plates

Procedure:

-

Cell Seeding: Seed BV2 cells in 96-well plates at a density of 1 x 10⁴ cells/well and culture for 24 hours.

-

CHPG Pre-treatment: Treat cells with varying concentrations of CHPG (e.g., 10-500 µM) for a specified pre-incubation time (e.g., 30 minutes).

-

Induction of Apoptosis: Add the apoptosis-inducing agent (e.g., 0.5 mM H₂O₂) to the wells and incubate for the desired duration (e.g., 24 hours).

-

Assessment of Cell Viability and Apoptosis:

-

LDH Assay: Measure LDH release in the culture supernatant according to the manufacturer's instructions to assess cytotoxicity.

-

Apoptosis Assay: Stain cells with Annexin V and Propidium Iodide and analyze by flow cytometry or fluorescence microscopy to quantify apoptotic and necrotic cells.

-

Caption: Workflow for in vitro neuroprotection assay.

In Vivo Traumatic Brain Injury (TBI) Model

This protocol outlines the use of CHPG in a rat model of TBI to evaluate its neuroprotective effects.

Materials:

-

Adult male Sprague-Dawley rats (250-300g)

-

Anesthesia (e.g., isoflurane)

-

Stereotaxic apparatus

-

Controlled cortical impact (CCI) device

-

This compound dissolved in sterile saline

-

Hamilton syringe

-

Tissue processing reagents for histology (e.g., paraformaldehyde, sucrose)

-

TUNEL assay kit for apoptosis detection

Procedure:

-

Animal Preparation: Anesthetize the rat and secure it in a stereotaxic frame.

-

Craniotomy: Perform a craniotomy over the desired brain region (e.g., parietal cortex).

-

CHPG Administration: 30 minutes prior to injury, inject CHPG (e.g., 250 nM in a volume of 5 µL) into the lateral ventricle using a Hamilton syringe.

-

Induction of TBI: Induce a moderate TBI using a CCI device with controlled parameters (e.g., 4 mm impactor tip, 4 m/s velocity, 2.5 mm deformation depth).

-

Post-operative Care: Suture the scalp and provide post-operative care, including analgesics.

-

Tissue Collection and Analysis: At a specified time point (e.g., 7 days post-injury), perfuse the animals with saline followed by 4% paraformaldehyde.

-

Histological Analysis: Cryosection the brain tissue and perform staining to assess lesion volume (e.g., Cresyl Violet) and apoptosis (TUNEL staining).

Analysis of ERK and Akt Pathway Activation by Western Blot

This protocol describes how to measure the phosphorylation of ERK and Akt, key downstream effectors of mGluR5 signaling, in response to CHPG treatment.

Materials:

-

Cultured cells (e.g., primary cortical neurons or BV2 cells)

-

This compound

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Treat cultured cells with CHPG (e.g., 1 mM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against the phosphorylated and total forms of ERK and Akt overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and express the levels of phosphorylated proteins relative to the total protein levels.

References

Application Notes and Protocols for CHPG Sodium Salt in In Vitro Cellular Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

(RS)-2-Chloro-5-hydroxyphenylglycine (CHPG) sodium salt is a selective agonist for the metabotropic glutamate receptor 5 (mGluR5), a G protein-coupled receptor widely expressed in the central nervous system.[1][2][3] Its ability to specifically activate mGluR5 makes it a valuable tool for in vitro studies aimed at elucidating the receptor's role in various physiological and pathological processes. CHPG has been utilized in a range of cellular assays to investigate neuronal plasticity, neuroprotection, and the modulation of inflammatory responses.[1][4] Notably, some studies suggest that CHPG may also exhibit agonist activity at mGluR1, another group I metabotropic glutamate receptor, which should be a consideration in experimental design.

Mechanism of Action

CHPG sodium salt selectively binds to and activates mGluR5. As a Group I mGluR, mGluR5 is typically coupled to a Gq/G11 G-protein. Upon activation by CHPG, the G-protein initiates a signaling cascade involving the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium ([Ca2+]i). The elevation in intracellular calcium and the presence of DAG collectively activate protein kinase C (PKC).

Downstream of these initial events, mGluR5 activation by CHPG has been shown to modulate several key signaling pathways, including the extracellular signal-regulated kinase (ERK) and the protein kinase B (Akt) pathways, both of which are critically involved in cell survival and proliferation.

Applications in In Vitro Cellular Assays

This compound is a versatile tool for a variety of in vitro applications, primarily in neuroscience and pharmacology research.

-

Neuroprotection Studies: CHPG has been shown to protect neurons from various insults, including traumatic injury and excitotoxicity. It can be used in primary neuronal cultures or neuronal cell lines to investigate mechanisms of cell death and survival.

-

Oligodendrocyte Differentiation: Studies have demonstrated that CHPG can promote the differentiation of human oligodendrocyte precursor cells (OPCs) into mature oligodendrocytes, suggesting its potential in studying myelination and demyelinating diseases.

-

Modulation of Inflammation: CHPG can attenuate inflammatory responses in microglial cells by reducing the production of pro-inflammatory mediators. This makes it a useful compound for studying neuroinflammation.

-

Signal Transduction Pathway Analysis: As a selective agonist, CHPG is ideal for dissecting the downstream signaling pathways of mGluR5, including calcium mobilization and the activation of kinase cascades like ERK and Akt.

Quantitative Data Summary

The following tables summarize quantitative data from in vitro studies using this compound.

Table 1: Effective Concentrations of CHPG in Cellular Assays

| Cell Type | Assay | Effective Concentration | Observed Effect | Reference |

| BV2 Microglial Cells | Cell Viability | 10-500 µM | Increased cell viability | |

| BV2 Microglial Cells | Apoptosis | 0.5 mM | Protection against SO2-induced apoptosis | |

| Primary Cortical Neurons | Neuroprotection | 1 mM | Attenuation of traumatic injury-induced cell damage | |

| Human iPSC-derived Oligodendrocytes | Differentiation | 30 µM | Increased proportion of mature oligodendrocytes |

Table 2: Effects of CHPG on Cellular Signaling

| Cell Type | Signaling Pathway | CHPG Concentration | Incubation Time | Fold Change/Effect | Reference |

| Primary Cortical Neurons | p-ERK/Total ERK | 1 mM | 30 min post-injury | ~2.1-fold increase | |

| Primary Cortical Neurons | p-Akt/Total Akt | 1 mM | 30 min post-injury | Upregulation | |

| Microglia | Phosphoinositide Hydrolysis | Not specified | Not specified | Significant increase |

Experimental Protocols

Here are detailed protocols for two key in vitro assays utilizing this compound.

Protocol 1: Intracellular Calcium Mobilization Assay Using Fluo-4 AM

This protocol describes how to measure changes in intracellular calcium concentration in response to CHPG stimulation using the fluorescent indicator Fluo-4 AM.

Materials:

-

This compound

-

Cells expressing mGluR5 (e.g., HEK293-mGluR5, primary neurons, or astrocytes)

-

Black-walled, clear-bottom 96-well microplate

-

Fluo-4 AM dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Fluorescence microplate reader with bottom-read capabilities

Procedure:

-

Cell Seeding: Seed cells into a black-walled, clear-bottom 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the experiment. Incubate overnight at 37°C in a 5% CO₂ incubator.

-

Dye Loading Solution Preparation: Prepare a Fluo-4 AM loading solution. A typical final concentration is 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.

-

Cell Loading: Remove the culture medium from the wells and add 100 µL of the Fluo-4 AM loading solution to each well.

-

Incubation: Incubate the plate for 1 hour at 37°C in a 5% CO₂ incubator.

-

Washing: Gently wash the cells twice with 100 µL of HBSS to remove extracellular dye. After the final wash, leave 100 µL of HBSS in each well.

-

CHPG Stimulation: Prepare a 2X concentrated solution of this compound in HBSS. Add 100 µL of the 2X CHPG solution to the wells to achieve the desired final concentration.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity using a microplate reader with excitation at ~490 nm and emission at ~525 nm. Record data kinetically for a period of 1-5 minutes to capture the calcium transient.

Protocol 2: ERK1/2 Phosphorylation Assay by Western Blot

This protocol outlines the steps to detect changes in the phosphorylation status of ERK1/2 in response to CHPG treatment.

Materials:

-

This compound

-

Cells expressing mGluR5

-

6-well plates

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 4-24 hours before treatment, if necessary, to reduce basal ERK phosphorylation. Treat the cells with the desired concentrations of this compound for a specified time (e.g., 5-30 minutes).

-

Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

-

Lysate Preparation: Transfer the cell lysates to microcentrifuge tubes and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

-

Sample Preparation: Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-